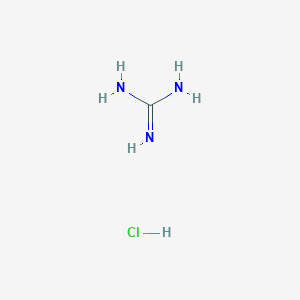

Guanidine hydrochloride

Übersicht

Beschreibung

Guanidinhydrochlorid, auch bekannt als Guanidiniumchlorid, ist das Hydrochloridsalz von Guanidin. Es ist eine starke organische Base, die bei physiologischem pH-Wert hauptsächlich als Guanidiniumionen vorliegt. Diese Verbindung wird aufgrund ihrer einzigartigen Eigenschaften, wie z. B. ihrer Fähigkeit, Proteine zu denaturieren und die Löslichkeit hydrophober Moleküle zu erhöhen, in verschiedenen wissenschaftlichen und industriellen Anwendungen eingesetzt .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Guanidinhydrochlorid kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von Guanidiniumcarbonat mit Salzsäure, wobei Guanidinhydrochlorid und Kohlendioxid gebildet werden . Eine andere Methode umfasst die Umwandlung von Guanidiniumcarbonat in Guanidinhydrochlorid durch Umkristallisation .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Guanidinhydrochlorid häufig durch Reaktion von Dicyandiamid mit Ammoniumsalzen hergestellt, gefolgt von einer Behandlung mit Salzsäure. Dieser Prozess liefert Guanidinhydrochlorid als kristallinen Feststoff .

Analyse Chemischer Reaktionen

Protein Denaturation and Stabilization

Guanidine hydrochloride disrupts protein structure via chaotropic effects, but its action depends on concentration and protein topology:

Denaturation Mechanisms

- β-Sheet Disruption : Gdm⁺ ions preferentially destabilize β-sheets over α-helices by disrupting hydrophobic interactions (ΔΔG = ~17 kJ/mol) .

- Two-Stage Unfolding : Kinetic studies reveal a two-step mechanism: initial destabilization of tertiary structure followed by secondary structure collapse .

Thermodynamic Parameters

| Protein Domain | [GdmCl] for Unfolding (M) | m-Value (kJ·mol⁻¹·M⁻¹) | Reference |

|---|---|---|---|

| DNA-binding | 2–3 | 17.0 ± 0.5 | |

| Effector-binding | 3–4 | 12.5 ± 0.3 |

Notable Findings :

- At low concentrations (0.02–0.08 M), GdmCl activates tryptophan synthase by stabilizing catalytic intermediates .

- Lysozyme activity decreases sharply in GdmCl (IC₅₀ = 1.5 M) due to Gdm⁺ binding to catalytic residues (Asp52, Glu35) .

Enzyme Modulation

Antiviral Activity

- Mammalian Orthoreovirus (MRV) : 15 mM GdmCl inhibits viral RNA synthesis (IC₅₀ = 12 mM) without affecting host translation .

Comparative Effects with Urea

Wissenschaftliche Forschungsanwendungen

Molecular Biology Applications

Protein Purification and Refolding

- Denaturation of Proteins : GuHCl is extensively used to denature proteins, allowing researchers to study their folding mechanisms. It disrupts hydrogen bonds and hydrophobic interactions, leading to the unfolding of proteins into their polypeptide chains .

- Protein Refolding : At lower concentrations, GuHCl aids in the refolding of denatured proteins, restoring enzymatic activity. This property is crucial for studies aimed at understanding protein structure and function .

Nucleic Acid Isolation

- GuHCl plays a significant role in RNA extraction by dissociating nucleoproteins and inhibiting RNase activity. This ensures the integrity of extracted RNA, making it a critical component in protocols for RNA isolation .

Chiral Resolution

- In analytical chemistry, GuHCl has been introduced as an alternative buffer additive for chiral separation processes. It enhances the enantioseparation of basic molecules by modifying interactions with chiral selectors in capillary electrophoresis (CE) systems .

Pharmaceutical Applications

Drug Formulation

- Guanidine hydrochloride is used in the formulation of certain pharmaceuticals, particularly those targeting neuromuscular disorders. It has been shown to enhance the release of acetylcholine, making it beneficial for treating conditions like Eaton-Lambert syndrome .

Diagnostic Reagents

- The compound is employed in various diagnostic applications, including DNA diagnostics and as a reagent in biochemical assays. Its ability to denature proteins and nucleic acids makes it suitable for use in laboratory settings .

Industrial Applications

Manufacturing Processes

- In industry, GuHCl is utilized in the production of plastics, resins, and other chemical intermediates. Its properties as a denaturant are exploited in the synthesis of various polymers and chemical compounds .

Case Studies and Research Findings

Wirkmechanismus

Guanidine hydrochloride exerts its effects by enhancing the release of acetylcholine following a nerve impulse. It also slows the rates of depolarization and repolarization of muscle cell membranes . In protein studies, it acts as a chaotrope, disrupting the hydrogen bonds and hydrophobic interactions that maintain protein structure .

Vergleich Mit ähnlichen Verbindungen

Guanidine: A strong organic base used in the production of plastics and explosives.

Biguanide: Used in pharmaceuticals and as an intermediate in chemical synthesis.

Thiourea: Used as a guanidylating agent in the synthesis of guanidine derivatives.

Uniqueness: Guanidine hydrochloride is unique due to its strong denaturing properties and its ability to solubilize hydrophobic molecules. Its high basicity and ability to form hydrogen bonds make it a versatile compound in various scientific and industrial applications .

Biologische Aktivität

Guanidine hydrochloride (GuHCl) is a compound with significant biological activity, widely used in biochemical research, particularly in protein denaturation and folding studies. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a strong chaotropic agent that disrupts hydrogen bonding in proteins, leading to denaturation. Its primary applications include:

- Protein Denaturation : GuHCl is commonly used to study protein folding and stability.

- Neuromuscular Effects : It has been used therapeutically for conditions like Eaton-Lambert myasthenic syndrome.

- Prion Research : GuHCl plays a role in prion protein studies, affecting the propagation of prion diseases.

-

Protein Denaturation :

- GuHCl induces unfolding of proteins by disrupting hydrophobic interactions and hydrogen bonds. It has been shown to be more effective than urea in certain contexts .

- The presence of GuHCl leads to the formation of aggregates from partially folded proteins, as observed in studies using fluorescent probes .

- Neuromuscular Modulation :

- Prion Propagation :

Table 1: Summary of Biological Activities

Case Study: Protein Unfolding

A study examined the effect of GuHCl on equinatoxin II (EqTxII), revealing that GuHCl is a more potent denaturant compared to urea. The denaturation process was monitored through fluorescence spectroscopy, indicating significant changes in protein structure under varying concentrations of GuHCl .

Case Study: Neuromuscular Impact

Research into the effects of GuHCl on neuromuscular transmission demonstrated its utility in enhancing muscle contraction in patients with Eaton-Lambert syndrome. The compound's mechanism involves increasing the availability of acetylcholine at synaptic junctions, thereby improving muscle function .

Toxicity and Safety Considerations

While GuHCl has beneficial applications, it is also associated with toxicity. The compound can cause irritation to skin, eyes, and respiratory pathways. Toxicity studies indicate varying degrees of lethality across species:

| Species | Route | LD50 (mg/kg) |

|---|---|---|

| Mouse | Oral | 571 |

| Rat | Oral | 475 |

| Guinea Pig | SC Injection | 100 |

These findings underscore the importance of handling precautions when working with GuHCl, especially in laboratory settings .

Q & A

Basic Research Questions

Q. What is the mechanism of guanidine hydrochloride in protein denaturation, and how is it applied experimentally?

this compound acts as a chaotropic agent by disrupting hydrogen bonds and hydrophobic interactions, destabilizing protein tertiary structures. For experimental use, prepare a 6–8 M solution in buffer (e.g., Tris-HCl, pH 8.0) to solubilize inclusion bodies or denature proteins for SDS-PAGE. Ensure thorough dialysis or dilution to remove guanidine before refolding studies .

Q. What are the recommended storage conditions for this compound to maintain stability?

Store in tightly sealed containers at room temperature (15–25°C) in a dry, well-ventilated area. Avoid exposure to moisture, strong oxidizers, and direct sunlight. Label containers with hazard warnings and review SDS for lab-specific storage protocols .

Q. How can researchers determine the purity and concentration of this compound solutions?

Use UV-Vis spectrophotometry (absorbance at 280 nm) to detect protein contamination. For concentration validation, conduct gravimetric analysis by drying a known volume and measuring residual mass. Cross-reference with nuclear magnetic resonance (NMR) or high-performance liquid chromatography (HPLC) for high-purity requirements .

Advanced Research Questions

Q. How can this compound concentrations be optimized for loop-mediated isothermal amplification (LAMP) assays?

Titrate this compound (0.1–0.5 M) into LAMP master mixes to enhance polymerase processivity. Validate using real-time fluorescence or colorimetric indicators (e.g., SYBR Green). In SARS-CoV-2 detection, 0.3 M guanidine reduced time-to-result by 20–50% without compromising specificity .

Q. How should researchers address contradictions in safety guidelines (e.g., eye irritation claims)?

While some studies report no irreversible eye irritation (OECD Test Guideline 405), safety data sheets (SDS) mandate eye protection due to reversible irritation risks. Conduct a risk assessment: use chemical goggles during handling and document lab-specific protocols aligning with institutional safety manuals .

Q. What methodologies resolve discrepancies in protein refolding efficiency post-guanidine denaturation?

Employ stepwise dialysis against decreasing guanidine concentrations (e.g., 6 M → 4 M → 2 M) in refolding buffers supplemented with redox agents (e.g., glutathione). Monitor recovery via circular dichroism (CD) spectroscopy and activity assays. Include negative controls (e.g., without redox agents) to isolate refolding variables .

Q. How do this compound interactions with other chemicals affect experimental outcomes?

Avoid combining with strong oxidizers (e.g., peroxides) or organic solvents, which may generate toxic gases. In chromatography, guanidine can interfere with ion-exchange resins; pre-equilibrate columns with compatible buffers. Document incompatibilities using SDS Section 7 and validate via pilot experiments .

Q. What protocols ensure safe handling of this compound spills or exposures?

For spills: Evacuate the area, wear PPE (nitrile gloves, goggles), and absorb with inert material (e.g., vermiculite). Neutralize residues with 5% acetic acid, then rinse with water. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .

Q. Methodological Notes

- Experimental Design : Always include controls (e.g., untreated samples) when testing guanidine’s effects on enzymatic activity or nucleic acid amplification.

- Data Analysis : Use software like GraphPad Prism to model denaturation/renaturation curves and calculate midpoint transition concentrations (Cm) .

- Safety Compliance : Align protocols with OSHA Hazard Communication Standard (29 CFR 1910.1200) and institutional chemical hygiene plans .

Eigenschaften

IUPAC Name |

guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3.ClH/c2-1(3)4;/h(H5,2,3,4);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJJBBJSCAKJQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | GUANIDINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0894 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113-00-8 (Parent) | |

| Record name | Guanidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7058757 | |

| Record name | Guanidine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid, HYGROSCOPIC CRYSTALLINE POWDER. | |

| Record name | Guanidine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | GUANIDINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0894 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 215 | |

| Record name | GUANIDINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0894 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.3 g/cm³ | |

| Record name | GUANIDINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0894 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

50-01-1 | |

| Record name | Guanidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Guanidine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanidine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YQC9ZY4YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GUANIDINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0894 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

178-185 °C | |

| Record name | GUANIDINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0894 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.